6-Ethylquinolin-3-ol
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Overview
Description
6-Ethylquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C11H11NO. It belongs to the quinoline family, which is known for its versatile applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound features a quinoline core structure with an ethyl group at the 6th position and a hydroxyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylquinolin-3-ol can be achieved through several methods, including classical and modern synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, which offer high yields and selectivity. These methods include palladium-catalyzed cross-coupling reactions and copper-catalyzed cyclization reactions . Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also gaining popularity for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 6-Ethylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2nd and 4th positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated and nitro-substituted quinoline derivatives.
Scientific Research Applications
6-Ethylquinolin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethylquinolin-3-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA, enzymes, and cellular receptors.
Pathways Involved: It can inhibit DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to cell death.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar core structure but without the ethyl and hydroxyl groups.
6-Methylquinolin-3-ol: Similar to 6-Ethylquinolin-3-ol but with a methyl group instead of an ethyl group.
8-Hydroxyquinoline: Another hydroxyl-substituted quinoline with different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-ethylquinolin-3-ol |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-11-9(5-8)6-10(13)7-12-11/h3-7,13H,2H2,1H3 |
InChI Key |
XZKLAZULFGOODQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2C=C1)O |
Origin of Product |
United States |
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